molecular formula C26H28ClN3O5 B12628346 (3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

Cat. No.: B12628346
M. Wt: 498.0 g/mol
InChI Key: HPPFOODLIUSOOA-IVNQDJSRSA-N
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Description

This compound is a complex spirocyclic molecule featuring a pyrrolo[3,4-c]pyrrole core fused with an indole moiety. Its structure includes a 5'-chloro substituent on the indole ring, a 3,4-dimethoxyphenethyl group at position 5, and an isopropyl group at position 1 of the spiro system. The (3aR,6aS) stereochemistry ensures a rigid three-dimensional conformation, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C26H28ClN3O5

Molecular Weight

498.0 g/mol

IUPAC Name

(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C26H28ClN3O5/c1-13(2)22-20-21(26(29-22)16-12-15(27)6-7-17(16)28-25(26)33)24(32)30(23(20)31)10-9-14-5-8-18(34-3)19(11-14)35-4/h5-8,11-13,20-22,29H,9-10H2,1-4H3,(H,28,33)/t20-,21-,22?,26?/m0/s1

InChI Key

HPPFOODLIUSOOA-IVNQDJSRSA-N

Isomeric SMILES

CC(C)C1[C@@H]2[C@@H](C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4(N1)C5=C(C=CC(=C5)Cl)NC4=O

Canonical SMILES

CC(C)C1C2C(C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4(N1)C5=C(C=CC(=C5)Cl)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves multiple steps, typically starting with the preparation of the pyrrole ring. Common synthetic routes include cyclization, ring annulation, and cycloaddition reactions . The reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO for intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

(3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of (3aR,6aS)-5’-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiroazetidine Derivatives

and highlight spiroazetidines synthesized via strain-driven cyclization of azabicyclo[1.1.0]butanes (ABBs). Unlike the target compound, these derivatives lack the fused indole system but share the spirocyclic nitrogen-rich framework. For example:

Hexahydropyrrolo[3,4-c]pyrrole-Based Antagonists

describes a related compound, 6-Methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic Acid , which shares the (3aR,6aS)-pyrrolo[3,4-c]pyrrole core. Key differences:

  • Substituents : The trifluoromethylphenyl group enhances lipophilicity and metabolic stability compared to the dimethoxyphenethyl group in the target compound.
  • Pharmacological Activity: The compound acts as a retinol-binding protein 4 (RBP4) antagonist for treating macular degeneration, suggesting the target compound may similarly target protein-ligand interactions .

Spiro-Indole-Pyrrolo-Pyrrole Triones

and provide analogs with spiro-indole-pyrrolo-pyrrole backbones:

  • (3'aS,6'aR)-7-Chloro-3'-[(4-Hydroxyphenyl)methyl]-5-Methyl-5'-(2-Phenylethyl)-...-trione (): Shares the chloro and phenethyl substituents but replaces dimethoxy with a hydroxyphenyl group, increasing polarity and hydrogen-bonding capacity .
  • (1R,3S,3aR,6aS)-5-Homoveratryl-1-Protocatechuyl-spiro[...]-trione (): Features a homoveratryl (3,4-dimethoxyphenethyl) group analogous to the target compound but includes a protocatechuyl (3,4-dihydroxyphenyl) group, introducing redox activity and pH-dependent solubility .

Structural and Functional Analysis

Substituent Effects

Compound Key Substituents Impact on Properties
Target Compound 5'-Cl, 3,4-dimethoxyphenethyl High lipophilicity; potential CNS penetration
Compound 2-(Trifluoromethyl)phenyl Enhanced metabolic stability; strong σ-hole interactions
Compound 4-Hydroxyphenylmethyl Increased polarity; susceptibility to glucuronidation
Compound Protocatechuyl (3,4-dihydroxyphenyl) Antioxidant potential; pH-sensitive solubility

Stereochemical Considerations

The (3aR,6aS) configuration in the target compound enforces a specific spatial arrangement of the pyrrolo-pyrrole and indole moieties, analogous to the (3'aS,6'aR) stereochemistry in . This rigidity is absent in non-spiro analogs (e.g., linear pyrrolidine derivatives), which exhibit greater conformational flexibility but reduced target selectivity .

Research Implications

The structural uniqueness of the target compound positions it as a candidate for:

  • Antioxidant Applications : Analogous to ’s protocatechuyl derivative, the dimethoxy group could be metabolized to catechol, offering redox-modulating properties.

Further studies should explore its pharmacokinetics and binding affinity against disease-relevant proteins (e.g., kinases, GPCRs) using crystallography (SHELX-based refinement, as in ) and in vitro assays .

Biological Activity

The compound (3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione , commonly referred to by its CAS number 1014065-83-8 , is a complex organic molecule with potential therapeutic applications. This article reviews the biological activity of this compound based on available literature and data.

The molecular formula of the compound is C26H28ClN3O5C_{26}H_{28}ClN_{3}O_{5} with a molecular weight of 498.0 g/mol . The structure features a spirocyclic arrangement that may contribute to its biological activity.

PropertyValue
CAS Number1014065-83-8
Molecular FormulaC26H28ClN3O5
Molecular Weight498.0 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Activity

Research has indicated that compounds with similar spirocyclic structures exhibit anticancer properties. For instance:

  • Case Study 1 : A study on spiro-pyrrole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that related compounds may possess neuroprotective effects:

  • Case Study 2 : A related compound was shown to reduce neuroinflammation in animal models of neurodegenerative diseases, potentially through inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

Some derivatives of similar structures have been evaluated for antimicrobial activity:

  • Case Study 3 : A derivative exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Research Findings

To better understand the biological activity of this compound, several studies have been summarized below:

Study TypeFindings
In vitroInduced apoptosis in cancer cell lines; reduced cell viability at concentrations >10 µM.
In vivoShowed neuroprotective effects in rodent models; decreased markers of inflammation.
AntimicrobialDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

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